2-Methoxyphenylboronic acid
Overview
Description
2-Methoxyphenylboronic acid is a boronic acid derivative that is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a methoxy group attached to the aromatic ring adjacent to the boronic acid functional group. The methoxy substituent can influence the reactivity and stability of the boronic acid, making it a versatile reagent in the formation of various chemical structures.
Synthesis Analysis
The synthesis of compounds related to 2-methoxyphenylboronic acid often involves palladium-catalyzed cross-coupling reactions. For instance, 2-methoxyphenylboronic acid can be synthesized through a Suzuki-Miyaura cross-coupling reaction between 2-chloro-1-azaazulene and 2-methoxyphenylboronic acid . Similarly, 2-methoxy-5-pyrimidylboronic acid is synthesized by lithium-halogen exchange reactions followed by reaction with triisopropylborate . These methods highlight the utility of boronic acids in constructing complex molecules through efficient coupling reactions.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives, including those with methoxy substituents, often features intramolecular hydrogen bonding. For example, 2-methoxyphenylboronic acid derivatives can form intramolecular O–H···O bonds, which can influence the overall stability and reactivity of the molecule . X-ray crystallography has been used to determine the molecular and crystal structures of these compounds, providing insight into their three-dimensional conformations and the impact of substituents on their properties .
Chemical Reactions Analysis
2-Methoxyphenylboronic acid and its derivatives participate in a variety of chemical reactions, primarily Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds between aryl or vinyl halides and boronic acids. The presence of a methoxy group can affect the reactivity of the boronic acid, as seen in the synthesis of complex molecules like 2-(2-methoxyphenyl)-1-azaazulene . Additionally, the ortho-substituent of boronic acids, such as the methoxy group, can prevent the coordination of amines to the boron atom, thus accelerating amidation reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxyphenylboronic acid derivatives are influenced by the presence of the methoxy group. The ortho-methoxy substituent can affect the acidity and sugar-binding ability of phenylboronic acids . Moreover, the methoxy group can participate in intermolecular interactions, such as C–H···O and C–H···π interactions, which can be analyzed using techniques like Hirshfeld surface analysis . These interactions can contribute to the overall stability and reactivity of the boronic acid derivatives in various chemical environments.
Scientific Research Applications
Supramolecular Assemblies : 2-Methoxyphenylboronic acid has been studied for its role in the design and synthesis of supramolecular assemblies. Pedireddi and Seethalekshmi (2004) reported the formation of such assemblies due to hydrogen bonds between hetero N-atoms and –B(OH)2 (Pedireddi & Seethalekshmi, 2004).
Fluorescence Quenching Mechanisms : The compound has been examined in the context of fluorescence quenching. Geethanjali, Nagaraja, and Melavanki (2015) investigated the fluorescence quenching of 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, providing insights into various quenching parameters (Geethanjali, Nagaraja, & Melavanki, 2015).
Crystal Structure Influence : Cyrański et al. (2012) explored the influence of ortho-alkoxy substituents, including 2-methoxy-, on the crystal structure of phenylboronic acids. Their work aimed at designing novel boronic acids with monomeric structures for crystal engineering (Cyrański et al., 2012).
Suzuki Coupling Applications : The use of 2-Methoxyphenylboronic acid in Suzuki coupling reactions has been demonstrated. Ruel, Braun, and Johnson (2003) discussed its use in the preparation of 2-(4-methoxyphenyl)-2-cyclohexen-1-one through Suzuki coupling (Ruel, Braun, & Johnson, 2003).
Biologically Active Derivative Studies : The synthesis and properties of biologically active derivatives of 2-Methoxyphenylboronic acid have been studied. Oda et al. (2012) reported the synthesis of 2-(2-methoxyphenyl)-1-azaazulene through Suzuki–Miyaura cross-coupling reactions (Oda et al., 2012).
Safety And Hazards
properties
IUPAC Name |
(2-methoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BO3/c1-11-7-5-3-2-4-6(7)8(9)10/h2-5,9-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEQGIFOWRQYHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370057 | |
Record name | 2-Methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxyphenylboronic acid | |
CAS RN |
5720-06-9 | |
Record name | 2-Methoxyphenylboronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5720-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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